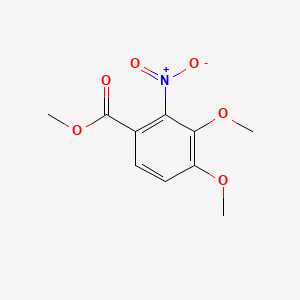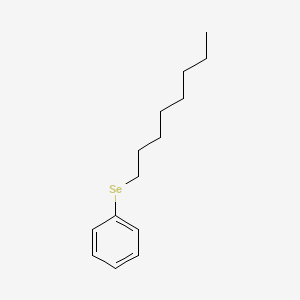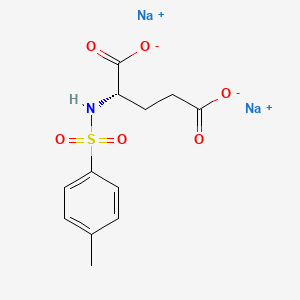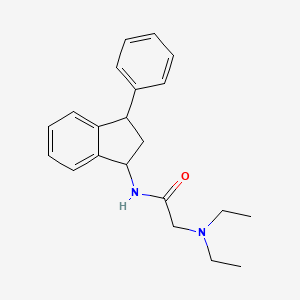![molecular formula C7H20ISbSi B14478013 Trimethyl[(trimethylsilyl)methyl]stibanium iodide CAS No. 67660-13-3](/img/structure/B14478013.png)
Trimethyl[(trimethylsilyl)methyl]stibanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(trimethylsilyl)methyl]stibanium iodide is an organometallic compound that features a unique combination of antimony, silicon, and iodine atoms
Vorbereitungsmethoden
The synthesis of Trimethyl[(trimethylsilyl)methyl]stibanium iodide typically involves the reaction of trimethylsilyl chloride with antimony trichloride in the presence of a suitable base, followed by the addition of iodine. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction while maintaining the necessary temperature and pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Trimethyl[(trimethylsilyl)methyl]stibanium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(trimethylsilyl)methyl]stibanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s potential biological activity is being explored, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Trimethyl[(trimethylsilyl)methyl]stibanium iodide exerts its effects involves the interaction of its silicon and antimony atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Trimethyl[(trimethylsilyl)methyl]stibanium iodide can be compared with other similar compounds, such as:
Trimethylsilyl iodide: This compound also contains a trimethylsilyl group and iodine, but lacks the antimony atom.
Trimethyl[(trimethylsilyl)methyl]germanium iodide: Similar to the stibanium compound, but with germanium instead of antimony.
Trimethyl[(trimethylsilyl)methyl]tin iodide: Contains tin instead of antimony, with similar chemical properties.
Eigenschaften
CAS-Nummer |
67660-13-3 |
|---|---|
Molekularformel |
C7H20ISbSi |
Molekulargewicht |
380.98 g/mol |
IUPAC-Name |
trimethyl(trimethylsilylmethyl)stibanium;iodide |
InChI |
InChI=1S/C4H11Si.3CH3.HI.Sb/c1-5(2,3)4;;;;;/h1H2,2-4H3;3*1H3;1H;/q;;;;;+1/p-1 |
InChI-Schlüssel |
NTBQLCFKZPIKQG-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C[Sb+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


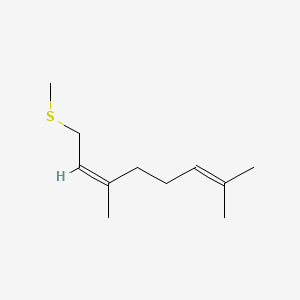
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
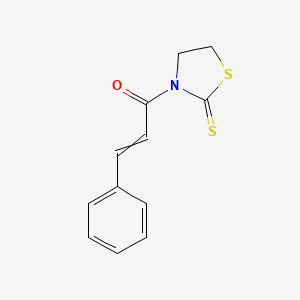
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
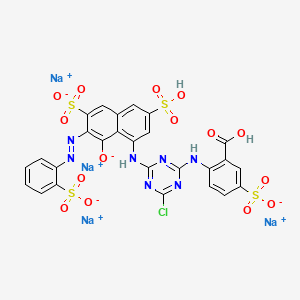
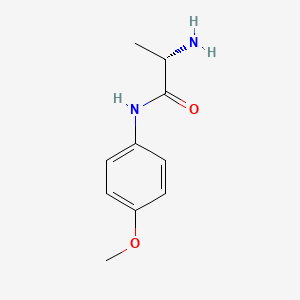
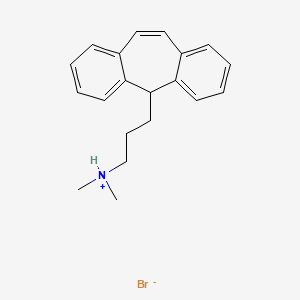
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
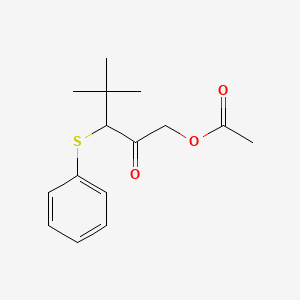
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
